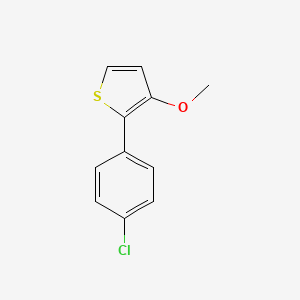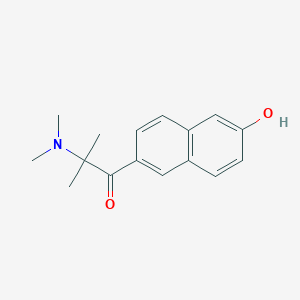
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to participate in diverse chemical reactions and its potential biological activities.
Métodos De Preparación
The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to certain biomolecules and emits light upon excitation, allowing for the visualization of cellular processes . The pathways involved in its mechanism of action include the absorption of light energy, excitation of electrons, and subsequent emission of light at a different wavelength.
Comparación Con Compuestos Similares
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
2-(6-Hydroxynaphthalen-2-yl)propanoic acid: This compound has a similar naphthalene structure but differs in its functional groups and chemical properties.
3-(6-Hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid: Another related compound with a naphthalene core, but with different substituents and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
834914-11-3 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-16(2,17(3)4)15(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,18H,1-4H3 |
Clave InChI |
QSCBHZVDKMVTMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
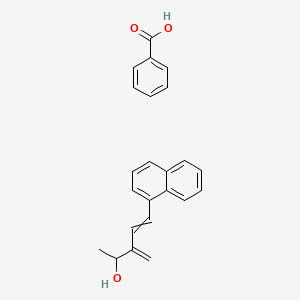
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)


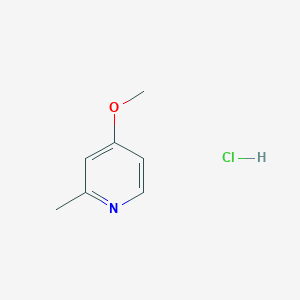
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
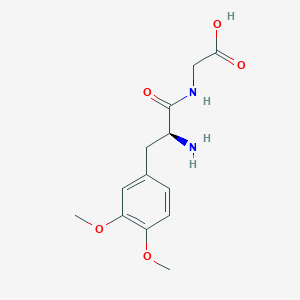
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
